O-Toluenesulfonamide
Description
Significance in Chemical Sciences and Related Disciplines
O-Toluenesulfonamide's importance extends beyond its role in the history of artificial sweeteners. It is a versatile building block in organic synthesis and has found applications in various sectors of the chemical industry. datahorizzonresearch.comontosight.ai
A significant application of This compound (B73098), often in a mixture with its p-isomer, is as a plasticizer for hot-melt adhesives and as an intermediate in the production of fluorescent pigments and plasticizer resins. fishersci.fioecd.orgthermofisher.com In the realm of materials science, this compound and its derivatives are used in the preparation of specialized polymers for coatings, adhesives, and elastomers, where the sulfonamide group can enhance properties like solubility and thermal stability. jinlichemical.com
The sulfonamide functional group is a well-known pharmacophore, and consequently, this compound serves as a precursor in the synthesis of various pharmaceutical compounds. ontosight.aiontosight.ai The broader class of sulfonamides has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.aijinlichemical.com Research has explored the use of this compound derivatives in the development of new drugs. ontosight.aiontosight.ai
Furthermore, this compound is utilized in the synthesis of certain pesticides and herbicides, contributing to the development of effective crop protection chemicals. datahorizzonresearch.com Its role as an intermediate allows for the creation of complex molecular structures necessary for these applications. datahorizzonresearch.com
Below is a table summarizing the key applications of this compound:
| Application Area | Specific Use |
| Chemical Synthesis | Intermediate for saccharin (B28170) production. fishersci.fioecd.orgthermofisher.com |
| Precursor for fluorescent pigments. fishersci.fioecd.org | |
| Intermediate for plasticizer resins. fishersci.fioecd.org | |
| Materials Science | Plasticizer for hot-melt adhesives. fishersci.fioecd.org |
| Monomer for specialized polymers in coatings and adhesives. jinlichemical.com | |
| Pharmaceuticals | Intermediate in the synthesis of various drugs, including sulfonamide antibiotics. datahorizzonresearch.comjinlichemical.comontosight.ai |
| Building block for developing new therapeutic agents. ontosight.ai | |
| Agrochemicals | Intermediate in the synthesis of certain pesticides and herbicides. datahorizzonresearch.com |
Contemporary Research Landscape and Emerging Interests
Current research on this compound is multifaceted, exploring new applications and refining existing ones. The global market for this compound is projected to grow, driven by increasing demand from the pharmaceutical and agrochemical industries. datahorizzonresearch.com
A key area of contemporary interest lies in the development of more efficient and environmentally friendly synthesis and purification methods. acs.org Researchers are investigating the use of green solvents to improve the separation of this compound from its p-isomer, a persistent challenge in its traditional production. acs.org
In the pharmaceutical sector, the trend towards developing more complex and targeted drugs has spurred demand for versatile intermediates like this compound. datahorizzonresearch.com Scientists are exploring new drug formulations and molecular structures derived from this compound to address various health conditions. datahorizzonresearch.com The potential for creating novel antibiotics from sulfonamide derivatives remains a significant research focus. jinlichemical.com
Emerging applications are also being explored in fields such as advanced materials and electronic chemicals. datahorizzonresearch.com The unique properties of this compound and its derivatives could lead to the development of new high-performance plastics and advanced coating technologies. datahorizzonresearch.com Furthermore, its use in mass spectrometry studies to understand ionization mechanisms aids in the identification of complex chemical structures.
The following table outlines some of the emerging research interests related to this compound:
| Research Area | Focus |
| Green Chemistry | Development of sustainable synthesis and purification processes. acs.org |
| Pharmaceutical Development | Synthesis of novel and more effective drug candidates. datahorizzonresearch.comgithub.com |
| Advanced Materials | Exploration of new applications in high-performance polymers and electronic chemicals. datahorizzonresearch.comontosight.ai |
| Analytical Chemistry | Use in mass spectrometry for studying ionization mechanisms. |
| Agrochemical Innovation | Creation of new and more effective crop protection chemicals. github.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMLQMDWSXFTIF-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N | |
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Molecular Formula |
C7H9NO2S | |
| Record name | o-TOLUENESULFONAMIDE | |
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DSSTOX Substance ID |
DTXSID7021362 | |
| Record name | o-Toluenesulfonamide | |
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Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Dry Powder, Colorless solid; [Hawley] White powder; [MSDSonline], White to light cream-colored crystalline flakes; [MSDSonline], COLOURLESS CRYSTALS. | |
| Record name | Benzenesulfonamide, 2-methyl- | |
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| Record name | o-Toluenesulfonamide | |
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| Record name | Toluenesulfonamide | |
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| Record name | o-TOLUENESULFONAMIDE | |
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Boiling Point |
214 °C at 10 mm Hg, >270 °C | |
| Record name | o-Toluenesulfonamide | |
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| Record name | o-TOLUENESULFONAMIDE | |
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Solubility |
In water, 1.62X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol; slightly soluble in ether, Slightly soluble in ether, DMSO; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.162 | |
| Record name | o-Toluenesulfonamide | |
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| Record name | o-TOLUENESULFONAMIDE | |
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Density |
1.46 g/cm³ | |
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Vapor Pressure |
0.00006 [mmHg], 0.000306 [mmHg], Vapor pressure at 25 °C: negligible | |
| Record name | o-Toluenesulfonamide | |
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| Record name | Toluenesulfonamide | |
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Color/Form |
Octahedral crystals from alcohol; prisms from water, Colorless crystals | |
CAS No. |
88-19-7, 8013-74-9, 1333-07-9 | |
| Record name | 2-Methylbenzenesulfonamide | |
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| Record name | Benzenesulfonamide, 2(or 4)-methyl- | |
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| Record name | Toluenesulphonamide | |
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| Record name | O-TOLUENESULFONAMIDE | |
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| Record name | TOLUENESULFONAMIDE | |
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Melting Point |
156.3 °C, 156 °C | |
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Synthetic Methodologies and Chemical Transformations of O Toluenesulfonamide
Established Synthetic Pathways to O-Toluenesulfonamide (B73098)
The traditional methods for synthesizing this compound are well-documented and have been staples in the chemical industry. These pathways, while effective, often involve harsh conditions and the generation of significant waste streams.
Amination of O-Toluenesulfonyl Chloride
A primary and widely used method for the synthesis of this compound is the amination of o-toluenesulfonyl chloride. smolecule.compenpet.com This reaction involves treating o-toluenesulfonyl chloride with an aqueous ammonia (B1221849) solution. prepchem.com The process is typically carried out by gradually adding the o-toluenesulfonyl chloride to a cooled, concentrated ammonia solution. prepchem.com The reaction is exothermic, and temperature control is crucial to prevent side reactions and ensure a high yield of the desired product. sgnmchem.com
A common industrial approach involves a continuous amination process where p-toluenesulfonyl chloride (an isomer of o-toluenesulfonyl chloride) and ammonia gas are reacted in a solvent like methylene (B1212753) dichloride in a countercurrent absorption mode. google.com This method allows for efficient reaction and absorption of the ammonia gas, minimizing its release into the atmosphere. google.com After the reaction, the crude product is often purified by recrystallization to remove impurities, such as the isomeric p-toluenesulfonamide (B41071). sgnmchem.com
Table 1: Amination of O-Toluenesulfonyl Chloride
| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Process Features |
|---|---|---|---|---|
| o-Toluenesulfonyl Chloride | Aqueous Ammonia (20%) | Water | Cooled (freezing mixture) | Gradual addition of sulfonyl chloride. prepchem.com |
| p-Toluenesulfonyl Chloride | Ammonia Gas | Methylene Dichloride | 20-35 °C | Continuous countercurrent absorption. google.com |
Reduction of Nitro Aromatic Precursors
Another established route to this compound involves the reduction of a suitable nitro aromatic precursor. smolecule.com This method typically starts with an o-nitrotoluene derivative which is then subjected to a reduction process to convert the nitro group into an amino group, which is a key component of the sulfonamide functionality. While specific examples for this compound are not extensively detailed in readily available literature, the general principle of reducing nitroarenes to form amino compounds is a fundamental transformation in organic synthesis. thieme-connect.comresearchgate.net
Various reducing agents can be employed for this purpose, with iron powder in the presence of an acid being a classic and cost-effective choice. researchgate.net Modern methods may utilize catalytic hydrogenation or other more selective reducing agents. The choice of reducing agent and reaction conditions is critical to avoid the reduction of the sulfonyl group.
Direct Sulfonation of Toluene (B28343) Followed by Amination
The synthesis can also commence with the direct sulfonation of toluene. justdial.comamebaownd.com In this two-step process, toluene is first reacted with a sulfonating agent, such as sulfuric acid or chlorosulfonic acid, to introduce a sulfonyl group onto the aromatic ring. justdial.comamebaownd.com This reaction typically produces a mixture of ortho and para isomers of toluenesulfonic acid or toluenesulfonyl chloride. justdial.com
Following the sulfonation step, the resulting intermediate undergoes amination to form the sulfonamide. justdial.com This is usually achieved by reacting the toluenesulfonic acid or its chloride derivative with ammonia. justdial.com The separation of the desired o-isomer from the p-isomer, which is often the major product, is a critical purification step in this pathway. justdial.com
Advanced Synthetic Approaches and Process Innovations
In response to the growing demand for more sustainable and efficient chemical processes, research has focused on developing advanced synthetic methods for this compound that incorporate principles of green chemistry and catalysis.
Catalytic Synthesis Routes Involving this compound
Modern synthetic strategies are increasingly employing catalysts to improve the efficiency and selectivity of reactions leading to sulfonamides. For instance, a method for the direct amidation of p-toluenesulfonic acid using an organoboric acid catalyst has been reported. google.com This approach enhances the reactivity of the sulfonic acid, allowing for a direct reaction with ammonia under milder conditions than traditional methods. google.com While this patent focuses on the para-isomer, the underlying principle could potentially be adapted for the synthesis of this compound.
Palladium-catalyzed reactions have also been developed for the sulfonamidation of aryl compounds, offering a versatile route to N-arylsulfonamides. organic-chemistry.org Furthermore, the use of rhodium pincer complexes, where this compound can act as a ligand, demonstrates its utility in advanced catalytic cycles for creating reactive intermediates. sigmaaldrich.comsigmaaldrich.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are being increasingly applied to the synthesis of this compound and other sulfonamides to minimize environmental impact. datahorizzonresearch.com This includes the development of catalytic processes that reduce waste, the use of more environmentally benign solvents, and the exploration of bio-based feedstocks. thieme-connect.comdatahorizzonresearch.com
One notable advancement is the development of a domino dehydrogenation-condensation-hydrogenation sequence for the direct coupling of alcohols and sulfonamides using a nanostructured ruthenium-based catalyst. nih.gov This method is considered environmentally benign as it avoids the use of harsh reagents and allows for efficient catalyst recycling. nih.gov Another green approach involves the use of deep eutectic solvents (DES) as a reaction medium for copper-catalyzed synthesis of sulfonamides from nitro compounds and sodium metabisulfite, which avoids the generation of toxic organic by-products. thieme-connect.com Photoredox-catalyzed methods using eosin (B541160) Y in an aqueous-organic solvent mixture also represent a metal-free and eco-friendly strategy for sulfonamide synthesis. thieme-connect.comorganic-chemistry.org
Table 2: Advanced and Green Synthetic Approaches for Sulfonamides
| Approach | Catalyst/Reagent | Solvent | Key Principles |
|---|---|---|---|
| Direct Amidation | Organoboric Acid | Dichloromethane (B109758) | Catalytic activation of sulfonic acid. google.com |
| Domino Reaction | Nano-Ru/Fe₃O₄ | - | Dehydrogenation-condensation-hydrogenation sequence. nih.gov |
| Copper-Catalyzed Synthesis | Copper Catalyst | Deep Eutectic Solvent | Use of green solvent, high atom economy. thieme-connect.com |
| Photoredox Catalysis | Eosin Y | MeCN:H₂O | Metal-free, environmentally friendly solvent. thieme-connect.comorganic-chemistry.org |
Derivatization and Functionalization Strategies of this compound
The chemical architecture of this compound, featuring a sulfonamide group (-SO2NH2) and a methyl-substituted benzene (B151609) ring, allows for diverse derivatization and functionalization strategies. These modifications can be broadly categorized into reactions involving the nitrogen atom of the sulfonamide group and substitutions on the aromatic ring. Such transformations are pivotal in creating a library of compounds with tailored properties for various applications, including pharmaceuticals and agrochemicals. datahorizzonresearch.comontosight.ai
N-Substituted this compound Derivatives
The nitrogen atom of the this compound is nucleophilic and can readily undergo substitution reactions. smolecule.comjinlichemical.com This reactivity is extensively exploited to synthesize a variety of N-substituted derivatives.
N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen is a common derivatization strategy. This can be achieved through reactions with alkyl halides. For instance, N-alkylation of sulfonamides can be carried out using alkyl halides in the presence of electrophilic catalysts. dnu.dp.ua A method for the synthesis of N-alkyl p-toluenesulfonamides involves the reaction of anhydrous p-toluenesulfonic acid with a primary amine in the presence of a catalyst and a molecular sieve. google.com Manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agents represents another efficient method. acs.org
N-Acylation: Acylation of this compound introduces an acyl group to the nitrogen atom, forming N-acylsulfonamides. These compounds are valuable synthetic intermediates. tandfonline.com The acylation can be performed using acyl chlorides or anhydrides under basic or acidic conditions, or with the aid of Lewis acid catalysts like zinc chloride (ZnCl2). tandfonline.commdpi.com For example, a series of N-acylated N-substituted sulfonamides have been prepared by reacting N-substituted-N-(p-toluene) sulfonamides with acetyl chloride and bromoacetyl bromide using a catalytic amount of anhydrous ZnCl2. mdpi.com
N-Arylation: The formation of a carbon-nitrogen bond between the sulfonamide nitrogen and an aryl group leads to N-aryl o-toluenesulfonamides. The Buchwald-Hartwig cross-coupling reaction is a powerful tool for this transformation, where aryl halides are coupled with the sulfonamide in the presence of a palladium or nickel catalyst. who.intnih.gov For example, N-(aryl) substituted p-toluenesulfonamides have been synthesized via a nickel-catalyzed amidation reaction. who.intnih.gov
Table 1: Examples of N-Substituted this compound Derivatives and their Synthetic Methods
| Derivative Type | Reagents and Conditions | Reference |
| N-Alkyl | Alkyl halides, electrophilic catalysts | dnu.dp.ua |
| N-Acyl | Acyl chlorides/anhydrides, ZnCl2 catalyst | mdpi.com |
| N-Aryl | Aryl halides, Nickel catalyst, Buchwald-Hartwig coupling | who.intnih.gov |
| N-Heteroaryl | p-toluenesulfonyl chloride, substituted aminopyridines, acetone | researchgate.net |
This table is generated based on available research data and is not exhaustive.
Modifications of the Aromatic Ring in this compound
The aromatic ring of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The directing effects of the existing methyl and sulfonamide groups influence the position of substitution.
Halogenation, Nitration, and Sulfonation: These are classic electrophilic aromatic substitution reactions that can be applied to this compound to introduce halogen, nitro, and sulfonic acid groups, respectively, onto the benzene ring. The conditions for these reactions typically involve the use of standard electrophilic reagents.
Ortho-lithiation/Cyclization: A notable transformation is the ortho-lithiation of the methyl group, which can be followed by cyclization reactions. For instance, N-acyl-o-toluenesulfonamides can undergo ortho-methyl lithiation followed by cyclization to form six-membered benzosultams. pharm.or.jpclockss.org This strategy has been used to synthesize 3,4-dihydro-2H-1λ6-benzo[e] smolecule.comCurrent time information in Bangalore, IN.thiazine 1,1-dioxides. pharm.or.jp
Palladium-Catalyzed Arylation: The furan (B31954) ring in N-[3-(2-furanyl)propyl]-p-toluenesulfonamides can undergo palladium-catalyzed aerobic oxidative coupling reactions with boronic acids. This leads to either a dearomatizing 2,5-aminoarylation to form N,O-spiroacetals or a direct α-arylation to produce α-arylfurans. acs.orgacs.org
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound and its analogues is crucial for optimizing reaction conditions and designing new synthetic routes.
Oxidation Mechanisms Involving Sulfonamide Analogues
The oxidation of various organic compounds using N-chloro-p-toluenesulfonamide (Chloramine-T or CAT), a derivative of p-toluenesulfonamide, has been the subject of extensive mechanistic studies. These studies often reveal the active oxidizing species and the kinetics of the reaction.
In the oxidation of catecholamines by CAT in an acidic medium, the reaction follows first-order kinetics with respect to CAT, fractional order with respect to the substrate, and inverse fractional order with respect to the hydrogen ion concentration. researchgate.net The proposed reactive oxidizing species is CH3C6H4SO2NHCl. researchgate.nettandfonline.com Similar kinetic behavior has been observed in the oxidation of vanillin (B372448) and related compounds. tandfonline.com
The oxidation of thiols to disulfides by CAT in an alkaline medium exhibits first-order dependence on both CAT and the thiol, and a fractional-order dependence on the hydroxide (B78521) ion concentration. acs.orgacs.orgepa.gov A two-pathway mechanism is often proposed, involving hypochlorous acid (HOCl) and the anion of CAT (CH3C6H4SO2NCl-) as the interacting species with the substrate. acs.orgacs.orgepa.gov
The oxidation of this compound itself to produce saccharin (B28170) can be achieved using molecular oxygen in the presence of a metal oxidation catalyst, such as a manganese or cobalt salt. google.com The stability of this compound towards oxidation has also been a subject of investigation. lboro.ac.uk
Exploration of Electrophilic and Nucleophilic Reactivity
This compound and its derivatives exhibit both electrophilic and nucleophilic properties, making them versatile reagents in organic synthesis.
Nucleophilic Reactivity: The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, rendering it nucleophilic. patsnap.com It can react with various electrophiles. For example, the sulfonamide nitrogen can attack electrophilic centers in other organic molecules, leading to the formation of new bonds. jinlichemical.com The reactivity of electrochemically generated radical cations towards p-toluenesulfonamide as a nucleophile has been investigated, showing that trapping with the sulfonamide leads to the thermodynamic product. capes.gov.br
Electrophilic Reactivity: The sulfonyl group (-SO2-) is electron-withdrawing, which can make the sulfur atom electrophilic and susceptible to nucleophilic attack. patsnap.com Furthermore, derivatives like N,N-Dibromo-p-toluenesulfonamide (TsNBr2) act as an efficient source of electrophilic bromine. thieme-connect.com p-Toluenesulfonyl azide (B81097) is another example of an ambident electrophile, capable of reacting at both the sulfur and the terminal nitrogen atom. caltech.edu The nature of the nucleophile often determines the site of attack. caltech.edu
Structural Characterization and Spectroscopic Analysis of O Toluenesulfonamide
X-ray Crystallographic Studies of O-Toluenesulfonamide (B73098)
X-ray crystallography is a definitive method for determining the atomic and molecular structure of a crystal. For this compound, both single-crystal and powder diffraction techniques have been employed to elucidate its solid-state architecture.
A high-precision analysis of an this compound single crystal, grown from an ethanol (B145695) solution, has provided a detailed structural model. The study confirmed that the compound crystallizes in the tetragonal system, which is distinct from the monoclinic or orthorhombic systems observed for many other substituted benzenesulfonamides. researchgate.net
The crystal structure is characterized by a C–C–S–N torsion angle of -65.8 (2)°, indicating a specific orientation of the amino group relative to the phenyl ring. researchgate.net The key crystallographic parameters determined at a temperature of 299 K are summarized in the table below. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.21 |
| Crystal System | Tetragonal |
| Space Group | I4₁/a |
| Unit Cell Dimension (a) | 18.670 (3) Å |
| Unit Cell Dimension (c) | 9.057 (1) Å |
| Unit Cell Volume (V) | 3157.0 (8) ų |
| Molecules per Unit Cell (Z) | 16 |
| Calculated Density (Dₓ) | 1.441 Mg m⁻³ |
Prior to the high-precision single-crystal study, the crystal structure of this compound was determined from X-ray powder diffraction data. chemicalbook.com The subsequent single-crystal X-ray analysis served to confirm and refine these initial findings to a significantly higher degree of precision. researchgate.netchemicalbook.com This two-step process, where powder diffraction provides the initial model and single-crystal diffraction provides the high-resolution refinement, is a common and robust approach in structural chemistry.
The geometry of the key hydrogen bonds is detailed in the following table:
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N1—H11···O1 | 0.86 | 2.10 | 2.960 (2) | 175 |
| N1—H12···O2 | 0.86 | 2.15 | 2.951 (2) | 155 |
Symmetry codes apply to acceptor atoms.
Refinement of Powder Diffraction Data for Structural Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy probes the local magnetic fields around atomic nuclei, providing valuable information about the chemical environment and connectivity of atoms within a molecule.
The ¹H NMR spectrum of this compound provides distinct signals for the protons of the methyl group, the aromatic ring, and the amino group. In a spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the signals are well-resolved. The methyl protons appear as a sharp singlet, while the aromatic protons produce a complex multiplet pattern due to their differing chemical environments and spin-spin coupling. The protons of the NH₂ group also give rise to a distinct signal.
The assigned chemical shifts from a spectrum measured at 400 MHz in DMSO-d₆ at 60°C are presented below.
| Proton Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Aromatic (H at C6) | 7.877 |
| Aromatic (H at C4) | 7.465 |
| Aromatic (H at C5) | 7.36 |
| Aromatic (H at C3) | 7.35 |
| Amine (NH₂) | 7.207 |
| Methyl (CH₃) | 2.605 |
Data sourced from ChemicalBook, spectrum run at 400 MHz in DMSO-d₆ at 60°C.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound gives a separate signal. The spectrum shows distinct resonances for the methyl carbon, the two quaternary aromatic carbons (one bonded to the sulfur atom and one to the methyl group), and the four aromatic carbons bonded to hydrogen.
The following table lists the predicted ¹³C NMR chemical shifts for this compound.
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
|---|---|
| C1 (ipso, attached to -SO₂NH₂) | 141.6 |
| C2 (ipso, attached to -CH₃) | 136.5 |
| C4 | 132.8 |
| C6 | 131.0 |
| C5 | 129.7 |
| C3 | 126.1 |
| Methyl (CH₃) | 19.8 |
Data sourced from Spectral Database for Organic Compounds (SDBS). Assignment based on analogous structures and prediction algorithms.
Solid-State NMR and Crystallography Integration for Structural Assignment
The precise three-dimensional arrangement of this compound in the solid state is definitively established through crystallographic techniques, primarily single-crystal X-ray diffraction. A redetermination of its structure provided high-precision data, confirming it crystallizes in the tetragonal I41/a space group. researchgate.net This is in contrast to other related compounds like benzenesulfonamide (B165840) and its various halogenated derivatives, which adopt monoclinic or orthorhombic space groups. researchgate.net The crystal structure reveals that the molecules are organized into a three-dimensional framework via intermolecular hydrogen bonds formed between the hydrogen atoms of the sulfonamide group and the sulfonyl oxygen atoms of adjacent molecules. researchgate.net
While X-ray diffraction provides the primary structural parameters, solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful complementary technique in a methodology often referred to as NMR crystallography. acs.orgresearchgate.net For complex molecules or microcrystalline powders where obtaining suitable single crystals is challenging, combining X-ray powder diffraction (XRPD) data with SSNMR is particularly effective. iucr.orgnih.gov In this integrated approach, SSNMR, especially ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), provides information on the local chemical environment of each atom. researchgate.net Since chemical shifts are highly sensitive to subtle changes in molecular conformation and crystal packing, SSNMR can validate or help refine a crystal structure solved from powder data. iucr.org
For instance, in studies of related sulfonamide derivatives, theoretical chemical shifts are calculated from a proposed crystal structure using methods like the Gauge-Including Projector Augmented-Wave (GIPAW) and then compared to experimental SSNMR spectra. acs.orgiucr.org A strong correlation between the calculated and experimental shifts provides unambiguous structural assignment and confirms the proposed supramolecular arrangement. iucr.org This integrated approach has proven invaluable for characterizing intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. nih.gov
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₇H₉NO₂S | researchgate.net |
| Crystal System | Tetragonal | researchgate.net |
| Space Group | I4₁/a | researchgate.net |
| C–C–S–N Torsion Angle | -65.8 (2)° | researchgate.net |
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation
Mass spectrometry is a cornerstone technique for the identification and quantification of this compound, with both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) being widely applied.
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray ionization, typically coupled with tandem mass spectrometry (MS/MS), is a sensitive method for detecting this compound in aqueous matrices. fu-berlin.denih.gov This technique is particularly suited for analyzing environmental water samples for trace levels of the compound. nih.gov In ESI, this compound is typically ionized to form a protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of 172. fu-berlin.denih.gov
Tandem mass spectrometry (MS/MS) is used to elucidate fragmentation pathways for definitive identification. The precursor ion ([M+H]⁺ at m/z 172) is isolated and subjected to collision-induced dissociation (CID). A notable finding in the analysis of this compound is the reaction of arylium ions with the nitrogen (N₂) collision gas commonly used in mass spectrometers. nist.gov This reaction can lead to the formation of a diazonium ion, an observation that is crucial for correctly interpreting the resulting mass spectra. nist.gov The abundance of these product ions is dependent on the collision energy and the pressure of the N₂ gas. nist.gov Because p-toluenesulfonamide (B41071) and this compound are isomers, they share the same precursor ion (m/z 170 in negative ionization mode), but they can be distinguished by their different chromatographic retention times and the relative intensities of their product ions. fu-berlin.de
Table 2: ESI-MS/MS Parameters for Sulfonamide Analysis
| Parameter | Description | Value/Observation | Reference |
|---|---|---|---|
| Ionization Mode | Negative ESI | Precursor Ion (m/z): 170.1 | fu-berlin.de |
| Ionization Mode | Positive ESI | Precursor Ion (m/z): 172.0427 | nih.gov |
| Precursor Ion | [M-H]⁻ | m/z 170.1 | fu-berlin.de |
| Quantification Product Ion | Most intense product ion | m/z 78.9 | fu-berlin.de |
| Precursor Ion | [M+H]⁺ | m/z 172.0427 | nih.gov |
| Major Product Ion | From [M+H]⁺ | m/z 155 | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification
Gas chromatography combined with mass spectrometry (GC-MS) is a robust and widely used method for the determination of this compound, especially for its quantification as a major impurity in commercial saccharin (B28170). scientificlabs.ieoup.com The method typically involves an extraction of the analyte from the sample matrix, often using a solvent like dichloromethane (B109758) or ethyl acetate, followed by direct injection into the GC-MS system. nih.govoup.com
In the mass spectrometer, electron ionization (EI) is commonly used, which subjects the molecule to high energy, leading to predictable and reproducible fragmentation patterns that serve as a chemical fingerprint for identification. The molecular ion peak ([M]⁺) for this compound is observed at m/z 171. The fragmentation is characterized by the loss of the amino group and rearrangements of the tolyl and sulfonyl moieties.
Table 3: Characteristic GC-MS (EI) Fragments of this compound
| m/z | Relative Intensity | Putative Fragment Identity | Reference |
|---|---|---|---|
| 171 | 31.65% | [C₇H₉NO₂S]⁺ (Molecular Ion) | nih.gov |
| 106 | 61.59% | [C₇H₈N]⁺ | nih.gov |
| 91 | 75.17% | [C₇H₇]⁺ (Tropylium ion) | nih.gov |
| 90 | 99.99% | [C₆H₄O]⁺ or [C₇H₆]⁺ | nih.gov |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy provide essential information on the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule. researchgate.netoup.com The IR spectrum provides clear evidence for the key structural components: the sulfonamide group (-SO₂NH₂) and the ortho-substituted benzene (B151609) ring. The N-H stretching vibrations of the primary sulfonamide typically appear as two distinct bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are very strong and prominent, found in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions, respectively. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C-H stretches of the methyl group appear just below 3000 cm⁻¹.
Table 4: Principal Infrared Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 | N-H Stretch | Primary Amide (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2980 - 2850 | C-H Stretch | Methyl Group (-CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1350 - 1300 | Asymmetric S=O Stretch | Sulfonyl (-SO₂) |
| 1170 - 1150 | Symmetric S=O Stretch | Sulfonyl (-SO₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV light is primarily due to the π→π* transitions within the aromatic benzene ring, which acts as the principal chromophore. The sulfonamide and methyl groups act as auxochromes, substituents that modify the absorption characteristics (wavelength and intensity) of the chromophore. The UV spectrum was historically used to identify this compound following its chromatographic separation. oup.com For related compounds like p-toluenesulfonic acid, the UV spectrum shows characteristic absorption maxima that can be influenced by the pH of the solvent, which alters the ionization state of the molecule. sielc.com A similar effect would be expected for this compound due to the acidic nature of the sulfonamide protons.
Table 5: UV-Vis Absorption Data for Toluenesulfonamides
| Chromophore | Transition Type | Approximate λₘₐₓ (nm) | Notes |
|---|---|---|---|
| Substituted Benzene Ring | π→π* (E2-band) | ~220 | Intense absorption characteristic of the aromatic system. |
Computational Chemistry and Theoretical Modeling of O Toluenesulfonamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like o-toluenesulfonamide (B73098). These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. researchgate.net
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of sulfonamide compounds. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties, including optimized geometry, electronic energies, and the distribution of electron density. acs.org For this compound, DFT calculations, particularly using the B3LYP functional, have been employed to understand its structure and reactivity. materialscloud.org
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.
While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, DFT studies on analogous molecules like p-toluenesulfonamide (B41071) have shown that the HOMO is often localized on the phenyl ring and the sulfonamide group, while the LUMO is distributed over the entire molecule. nih.gov Such calculations for this compound would reveal how the ortho-position of the methyl group influences the electronic distribution and reactivity compared to its para-isomer.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). acs.orgnih.gov For this compound, the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide group are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential.
The three-dimensional structure of this compound is not rigid; rotation around single bonds can lead to different spatial arrangements known as conformers. Conformational analysis aims to identify the stable conformers and their relative energies. This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.
A combined gas electron diffraction (GED) and quantum chemical calculation study has explored the conformational landscape of this compound. materialscloud.org These calculations, performed using DFT (B3LYP/6-311+G) and Møller-Plesset perturbation theory (MP2/6-31G ), predicted the existence of four stable conformers. materialscloud.org The orientation of the S-N bond relative to the benzene (B151609) ring and the orientation of the NH2 group determine these conformers. materialscloud.org
The two most stable conformers were found to be a nonplanar eclipsed form (with C1 symmetry) and a planar eclipsed form (with Cs symmetry). materialscloud.org The geometry of the molecule is optimized to find the structure with the minimum energy. A redetermination of the crystal structure of this compound confirmed a non-planar orientation of the amino group with respect to the phenyl ring, with a C-C-S-N torsion angle of -65.8(2)°. acs.org This experimental finding is in good agreement with the theoretical predictions of a nonplanar conformer being a stable form. materialscloud.orgacs.org
Below is a table summarizing selected optimized geometrical parameters for the most stable conformer of this compound as determined by quantum chemical calculations.
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| Bond Lengths | |
| S=O | 1.427 |
| S-N | 1.661 |
| S-C | 1.768 |
| C-C (aromatic, avg.) | 1.395 |
| Bond Angles | |
| O=S=O | 120.5 |
| O=S-N | 107.5 |
| O=S-C | 108.0 |
| C-S-N | 104.9 |
Note: These are representative values from theoretical calculations and may vary slightly depending on the computational method and basis set used.
Density Functional Theory (DFT) Applications to this compound
Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in both solution and the solid state. The chemical shift is a key NMR parameter that is highly sensitive to the local electronic environment of a nucleus.
The Gauge-Including Projector-Augmented Wave (GIPAW) method is a first-principles approach based on DFT that has proven to be highly accurate for calculating NMR chemical shifts in periodic systems, such as molecular crystals. The method effectively overcomes the gauge-origin problem that arises when calculating magnetic properties in systems with periodic boundary conditions.
While no studies were found that specifically report GIPAW-calculated NMR chemical shifts for this compound, the methodology is well-established and has been successfully applied to a wide range of organic molecules. The process would involve:
Obtaining the crystal structure of this compound, for instance, from X-ray diffraction data.
Performing a geometry optimization of the crystal structure using a suitable DFT functional (e.g., PBE) and basis set within a periodic boundary condition framework.
Calculating the NMR shielding tensors for each atom in the optimized structure using the GIPAW method.
Converting the calculated shielding tensors to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
These predicted ¹H and ¹³C NMR chemical shifts could then be compared with experimental solid-state NMR data to validate the crystal structure and assign the resonances to specific atoms in the molecule. nih.gov
Thermodynamic Modeling of Phase Equilibria and Solubility Properties
The solubility of a compound is a fundamental thermodynamic property that is crucial for its purification, crystallization, and formulation in various applications. The solid-liquid equilibrium of this compound has been experimentally determined in a variety of pure solvents at different temperatures. This experimental data is essential for developing and validating thermodynamic models that can correlate and predict solubility.
Several thermodynamic models are commonly used to describe the solubility of solids in liquids, including the modified Apelblat equation, the λh equation, the Wilson model, and the Non-Random Two-Liquid (NRTL) model. These models use adjustable parameters to fit the experimental solubility data and can then be used to predict the solubility at other conditions.
Modified Apelblat Equation: This is a semi-empirical model that relates the mole fraction solubility to temperature.
λh Equation: This model, also known as the Buchowski-Ksiazczak equation, is particularly useful for systems with hydrogen bonding.
Wilson and NRTL Models: These are local composition models that account for the non-ideal behavior of the solution by considering the interactions between the different molecular species.
Studies have shown that the solubility of this compound increases with increasing temperature in all tested solvents. nih.gov The NRTL model has been reported to provide a good correlation with the experimental solubility data for this compound in several solvents.
The following table presents experimental mole fraction solubility data for this compound in various solvents at a specific temperature, which serves as a basis for thermodynamic modeling.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |
|---|---|---|
| Methanol (B129727) | 318.15 | 5.790 |
| Ethanol (B145695) | 318.15 | 4.564 |
| n-Propanol | 318.15 | 4.271 |
| Isopropanol | 318.15 | 4.142 |
| n-Butanol | 318.15 | 3.879 |
| Acetonitrile | 318.15 | 7.368 |
| Ethyl Acetate | 318.15 | 7.748 |
Data sourced from reference nih.gov.
These models and the underlying experimental data are invaluable for process design and optimization in the chemical industry, particularly for crystallization and purification processes involving this compound. nih.gov
Analytical Methodologies for Detection and Quantification of O Toluenesulfonamide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the separation and quantification of o-toluenesulfonamide (B73098) from complex matrices. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from other components.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, particularly in its role as an impurity in pharmaceutical substances and artificial sweeteners. nih.govresearchgate.netmatjournals.co.in Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.
This compound is a known impurity in the artificial sweetener saccharin (B28170) and the antidiabetic drug gliclazide (B1671584). researchgate.netmatjournals.co.in HPLC methods have been developed to separate and quantify OTS from its p-toluenesulfonamide (B41071) (PTS) isomer and other related substances. For instance, a highly sensitive HPLC method was developed to determine OTS, PTS, and other impurities in gliclazide drug substances. This method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its specificity and accuracy. researchgate.net The method successfully separated this compound from p-toluenesulfonamide, with distinct retention times allowing for accurate quantification. researchgate.net
Table 1: HPLC Method Parameters for this compound Impurity Analysis in Gliclazide
| Parameter | Details |
|---|---|
| Stationary Phase | Information not publicly available |
| Mobile Phase | Gradient elution |
| Detection | UV at 216 nm |
| Retention Time (OTSA) | 13.652 min |
| Retention Time (PTSA) | 14.066 min |
Data sourced from a study on the determination of impurities in Gliclazide drug substances. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Environmental Analysis
For the detection of trace levels of this compound in environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govresearchgate.netnih.gov This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry.
Several studies have focused on the development and optimization of LC-MS/MS methods for the simultaneous determination of this compound, p-toluenesulfonamide, and benzenesulfonamide (B165840) (BSA) in various water matrices, including wastewater, surface water, groundwater, and drinking water. nih.govresearchgate.netnih.gov These methods often involve a solid-phase extraction (SPE) step to pre-concentrate the analytes from the water samples before LC-MS/MS analysis. nih.govfu-berlin.de The use of tandem mass spectrometry allows for the selection of specific precursor and product ion transitions for each compound, which significantly reduces matrix interference and enhances the reliability of quantification at very low concentrations. researchgate.netfu-berlin.de
Table 2: LC-MS/MS Analysis of this compound in Environmental Water Samples
| Water Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Observed Concentration Range |
|---|---|---|---|
| Wastewater (Influent) | 11-89 ng/L | - | Detected |
| Wastewater (Effluent) | 11-89 ng/L | - | Detected |
| Surface Water | - | - | <0.02 to 1.15 µg/L |
| Groundwater | - | 20 ng/L | <0.02 to 6.32 µg/L |
| Drinking Water | - | - | <0.02 to 0.09 µg/L |
Data compiled from various studies on the environmental analysis of sulfonamides. nih.govresearchgate.netresearchgate.net
Gas Chromatography (GC) Applications for Volatile Analysis
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for the analysis of this compound, particularly for volatile analysis. scientificlabs.ieusp.org this compound can be analyzed by GC, especially in the context of impurity testing in substances like saccharin. usp.orgnih.gov
A gas-liquid chromatographic (GLC) procedure using p-toluenesulfonamide as an internal standard has been used to determine this compound in artificial sweeteners. nih.gov Furthermore, a GC-MS method has been developed for measuring the content of o- and m-toluenesulfonamide in saccharin sodium, which helps to improve the accuracy of the analysis by overcoming the limitations of traditional GC analysis where chromatographic peaks of other impurities might interfere. google.com In some cases, derivatization may be employed to increase the volatility of the analyte for GC analysis. epa.gov
Table 3: GC-MS Method for this compound in Saccharin Sodium
| Parameter | Details |
|---|---|
| Chromatographic Column | 5% phenyl methyl polysiloxane capillary column |
| Carrier Gas Flow Rate | 1.0 mL/min |
| Temperature Program | 60°C for 3 min, then ramp to 180°C at 15°C/min, hold for 9 min |
| Ionization Mode | Electron Impact (EI) |
| Quantitative Ion for OTSA | m/z 90 |
Data sourced from a patent for measuring o/m-toluene sulphonamide in saccharin sodium. google.com
Spectroscopic Detection Methods for Trace Analysis
Spectroscopic methods offer alternative and sometimes complementary approaches for the detection of this compound, particularly for trace-level analysis.
Development of Chemiluminescent Sensors for this compound
Recent research has focused on the development of novel sensors for the rapid and sensitive detection of this compound. One such development is a highly sensitive chemiluminescent sensor. nih.gov A study reported the synthesis of copper-doped carbon dots (Cu-CDs) which, in a Lucigenin-(Cu-CDs) system, can be used for the simultaneous determination of this compound and sulfamethoxazole. nih.gov This sensor demonstrates good stability and robust anti-interference capabilities. nih.gov
Table 4: Performance of a Chemiluminescent Sensor for this compound (TFA)
| Parameter | Value |
|---|---|
| Linear Range | 50 µM - 800 µM |
| Limit of Detection (LOD) | 0.09 µM |
| Limit of Quantification (LOQ) | 0.3 µM |
| Spiked Recovery in Chicken Samples | 97.5% to 102.3% |
Data from a study on a chemiluminescent sensor using Cu-doped carbon dots. nih.gov
Method Validation and Adherence to Regulatory Guidelines (e.g., ICH Guidelines)
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. ikev.orgresearchgate.netgally.ch The International Council for Harmonisation (ICH) provides a set of guidelines (Q2(R1) and the newer Q2(R2)) that outline the validation characteristics required for various analytical procedures. ikev.orggally.cheuropa.euich.orgeuropa.eu
For an impurity method, such as the determination of this compound in a drug substance, the validation should demonstrate specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and range. ikev.orggally.ch
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers or other impurities. gally.ch
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively determined with suitable precision and accuracy, respectively. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility. researchgate.net
A study detailing an HPLC method for impurities in gliclazide, including this compound, explicitly states that the method was validated according to ICH guidelines. researchgate.net The validation included establishing the LOD and LOQ, linearity with a regression coefficient greater than 0.9922 for all impurities, and accuracy with recovery values between 86.56% and 105.21%. researchgate.net The precision was also established with a relative standard deviation (RSD) of less than 10%. researchgate.net
Optimized Sample Preparation Strategies for Diverse Sample Matrices
The accurate detection and quantification of this compound (OTS) in various sample matrices are critically dependent on the efficiency of the sample preparation process. This step is essential for isolating OTS from complex sample constituents that could interfere with analytical measurements, and for concentrating the analyte to detectable levels. The choice of an appropriate sample preparation strategy is dictated by the physicochemical properties of the sample matrix.
A primary technique for the extraction of sulfonamides from aqueous matrices is solid-phase extraction (SPE). researchgate.netfu-berlin.de This method is favored for its ability to provide high enrichment factors and recoveries while requiring reduced sample volumes and offering potential for automation. mdpi.com For environmental water samples, including wastewater, surface water, groundwater, and drinking water, SPE is a commonly employed method for pre-concentration and clean-up. researchgate.net In one method, water samples are passed through SDB-1 sorbent cartridges, which are then washed, dried under a nitrogen flow, and the analytes eluted with methanol (B129727). fu-berlin.de Another SPE-based approach for wastewater involves using Oasis HLB cartridges followed by a clean-up step with Florisil to minimize matrix effects. researchgate.net For the analysis of OTS in saccharin, a series of extractions with dichloromethane (B109758) can be performed. nih.gov
For solid matrices such as soil, sediment, and food tissues, different extraction techniques are necessary. Pressurized liquid extraction (PLE) and ultrasound-assisted solvent extraction (USAE) are noted as effective methods for solid samples. researchgate.net Microwave-assisted extraction (MAE) has also been shown to be a suitable technique for extracting sulfonamide residues from soils, particularly aged residues. researchgate.net In the analysis of fish fillet tissues, a method involving homogenization with anhydrous sodium sulfate (B86663) followed by extraction with methylene (B1212753) chloride has been described. scispace.com For challenging food matrices, a common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which can be followed by a clean-up step using products like Captiva EMR to remove matrix interferences. hpst.cz
The selection of the extraction solvent is a critical parameter. Methanol has been identified as an optimal extraction solvent for sulfonamides in lake sediments. researchgate.net For the extraction of OTS from saccharin, dichloromethane is a frequently used solvent. nih.govgoogle.com In a method for analyzing fish tissues, methylene chloride was also employed. scispace.com
The following tables summarize optimized sample preparation strategies for different matrices.
Table 1: Sample Preparation for this compound in Water Matrices
| Matrix | Preparation Method | Key Findings |
| Environmental Water (Wastewater, Surface Water, Groundwater, Drinking Water) | Solid-Phase Extraction (SPE) with SDB-1 sorbent cartridges, followed by elution with methanol. fu-berlin.de | Enables detection at concentrations as low as 0.02 µg/L. fu-berlin.de |
| Wastewater | Tandem Solid-Phase Extraction (SPE) with Oasis HLB followed by a Florisil clean-up. researchgate.net | The Florisil clean-up step significantly reduced matrix effects to below 20%. researchgate.net |
| Wastewater | Solid-Phase Extraction (SPE) optimized for pre-concentration and extraction. uoa.gr | The method demonstrated absolute recoveries ranging from 83% to 118%. uoa.gr |
Table 2: Sample Preparation for this compound in Solid and Food Matrices
| Matrix | Preparation Method | Key Findings |
| Saccharin/Sodium Saccharin | Dissolution in water, followed by extraction with dichloromethane. nih.gov | Recoveries of approximately 90% were achieved for standard o-TSA additions. nih.gov |
| Saccharin Sodium | Dissolution in water, pH adjustment to 7-8, and repeated extraction with methylene chloride. google.com | The method is designed for gas chromatography-mass spectrometry analysis. google.com |
| Fish Fillet Tissue | Homogenization with anhydrous sodium sulfate, followed by extraction with methylene chloride. scispace.com | Mean recoveries of p-TSA (a related compound) ranged from 77% to 93.17%. scispace.com |
| Challenging Food Matrices (e.g., spinach, walnut, cayenne pepper) | QuEChERS extraction followed by Captiva EMR pass-through clean-up. hpst.cz | This workflow simplifies the procedure and improves the quality of quantitative data by effectively removing the sample matrix. hpst.cz |
| Agricultural Soils | Microwave-Assisted Extraction (MAE) with acetonitrile:buffer pH 9 (20:80) as the extraction solvent. researchgate.net | MAE was found to be the most suitable technique for extracting aged sulfonamide residues from soils. researchgate.net |
| Lake Sediments | Extraction with methanol for 45 minutes, followed by filtration. researchgate.net | Methanol was identified as the optimal extraction solvent. researchgate.net |
Environmental Distribution, Fate, and Ecotoxicological Research of O Toluenesulfonamide
Occurrence and Detection in Aquatic Environments
Studies have confirmed the ubiquitous presence of o-toluenesulfonamide (B73098) in the aquatic environment, from wastewater to treated drinking water. nih.gov Its detection has been facilitated by advanced analytical methods, such as liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS), which allow for quantification at low microgram-per-liter levels. fu-berlin.deresearchgate.net
Investigation in Wastewater and Effluent Streams
This compound is frequently detected in the influent of municipal wastewater treatment plants (WWTPs), indicating its widespread use and discharge. Research conducted in Berlin, Germany, found OTS concentrations in wastewater influents ranging from 0.11 to 8 µg/L. nih.govresearchgate.net In Athens, Greece, OTS was detected in 100% of both influent and effluent samples from the local WWTP. nih.gov
The fate of OTS during wastewater treatment appears to be highly variable. In some cases, concentrations in the effluent are similar to or even higher than in the influent. fu-berlin.de For instance, studies in Berlin reported effluent concentrations between 0.14 and 4 µg/L. nih.govresearchgate.net This suggests that conventional wastewater treatment processes may be ineffective at removing OTS and, in some instances, may even lead to its formation, possibly from the breakdown of other chemicals. fu-berlin.denih.gov One study noted that the behavior of OTS varies significantly between different WWTPs, with concentrations increasing, remaining constant, or decreasing depending on the plant. nih.govresearchgate.net In one specific case, an industrial landfill leachate contained OTS at a concentration of 1.88 µg/L. nih.gov
Table 1: Concentration of this compound (OTS) in Wastewater
| Location of Study | Sample Type | Concentration Range (µg/L) | Reference |
|---|---|---|---|
| Berlin, Germany | Wastewater Influent | 0.11 - 8 | nih.govresearchgate.net |
| Wastewater Effluent | 0.14 - 4 | nih.govresearchgate.net | |
| Athens, Greece | Wastewater Influent & Effluent | Detected, up to 1.4 µg/L for p-TSA, specific range for o-TSA not given | nih.gov |
| Industrial Landfill, Spain | Leachate | 1.88 | nih.gov |
Presence in Surface Water, Groundwater, and Drinking Water
Due to its persistence during wastewater treatment, this compound is discharged into receiving water bodies. Investigations in Berlin detected OTS in surface water at concentrations up to 0.80 µg/L. fu-berlin.de From surface waters, the compound can infiltrate into groundwater, particularly in regions where bank filtration and artificial recharge are used for water management. nih.govresearchgate.net
The persistence of OTS is evident in its detection in groundwater. In an area of Berlin with groundwater impacted by decades of irrigation with sewage farm effluent, OTS was found at concentrations up to 6.32 µg/L. fu-berlin.de The presence of OTS in groundwater that serves as a source for drinking water is of particular concern. Studies have shown that conventional drinking water treatment processes are also not effective at removing OTS. nih.govresearchgate.net Consequently, this compound has been detected in finished drinking water in Berlin at concentrations up to 0.09 µg/L. fu-berlin.de
Table 2: Concentration of this compound (OTS) in Various Water Bodies
| Water Type | Location of Study | Concentration Range (µg/L) | Reference |
|---|---|---|---|
| Surface Water | Berlin, Germany | <0.05 - 1.74 | nih.govfu-berlin.deresearchgate.net |
| Groundwater (former sewage farm) | Berlin, Germany | up to 6.32 | fu-berlin.de |
| Bank Filtrate | Berlin, Germany | <0.05 - 1.74 | nih.govresearchgate.net |
| Drinking Water | Berlin, Germany | up to 0.09 | fu-berlin.de |
Environmental Persistence and Degradation Pathways
The persistence of this compound in aquatic environments is a result of its resistance to common degradation pathways, including biodegradation and hydrolysis.
Biodegradation Studies Under Aerobic and Anaerobic Conditions
Standard laboratory tests have shown that this compound is not readily biodegradable. oecd.org Under aerobic conditions, a Japanese MITI test using activated sludge inoculum showed 0% biodegradation of OTS over a two-week period. nih.gov Another study also reported 0% Biological Oxygen Demand (BOD) after 14 days. oecd.org
Under anaerobic conditions, such as those found in anoxic aquifers or sediments, OTS also demonstrates high persistence. researchgate.neterasm.org However, some research suggests that while the compound is persistent in anoxic groundwater, the addition of oxygen can facilitate its degradation, indicating that aerobic processes are more likely to break it down, albeit slowly. researchgate.net Incubation experiments designed to simulate drinking water treatment showed that microorganisms in polluted groundwater did not degrade OTS. nih.gov This resistance to both aerobic and anaerobic biodegradation contributes significantly to its persistence in the water cycle. miljodirektoratet.no
Hydrolysis Stability Investigations in Aquatic Systems
This compound is chemically stable in water across a range of pH values. oecd.org Investigations following OECD Guideline 111 for hydrolysis as a function of pH found that the compound is stable at pH 4, 7, and 9, even at an elevated temperature of 50°C for five days. oecd.org This stability is due to the lack of functional groups that readily hydrolyze under typical environmental conditions. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for OTS in aquatic systems. oecd.org
Photodegradation Mechanisms and Environmental Half-Life
Photodegradation, the breakdown of molecules by light, is a potential environmental fate pathway for some organic compounds. researchgate.net For this compound, the primary photodegradation mechanism in the atmosphere is believed to be its reaction with photochemically-produced hydroxyl radicals. nih.govoecd.org
The rate constant for the vapor-phase reaction of OTS with hydroxyl radicals has been calculated, leading to an estimated atmospheric half-life. nih.gov One calculation estimated the half-life to be approximately 13 days (or 315 hours). nih.govoecd.orgepa.gov This suggests that atmospheric photodegradation is a slow but viable removal process for the compound. In natural waters, indirect photolysis, where other substances in the water absorb light and initiate the degradation, is often the main mechanism for sulfonamides. nih.gov The environmental half-life can be influenced by factors such as the intensity of sunlight and the presence of other substances in the water. nih.govnih.gov
Table 3: Summary of Environmental Fate Properties for this compound
| Degradation Pathway | Finding | Reference |
|---|---|---|
| Aerobic Biodegradation | Not readily biodegradable (0% degradation in 14 days) | nih.govoecd.org |
| Anaerobic Biodegradation | Persistent under anoxic conditions | researchgate.net |
| Hydrolysis | Stable at pH 4, 7, and 9 | oecd.org |
| Atmospheric Photodegradation | Estimated half-life of ~13 days (315 hours) via reaction with OH radicals | nih.govoecd.orgepa.gov |
Transport and Partitioning in Environmental Compartments
The movement and distribution of this compound through different environmental media, such as air, water, soil, and sediment, are governed by its physical and chemical properties. cdc.gov These properties, including water solubility, vapor pressure, and the octanol-water partition coefficient (log Kow), dictate how the compound partitions between these compartments. cdc.govoecd.org this compound has a water solubility of 1.6 g/L at 25°C, a low vapor pressure of 6.6 x 10⁻⁵ Pa at 25°C, and a log Kow of 0.84. oecd.org Due to its low vapor pressure, if released into the atmosphere, it is expected to exist mainly in the particulate phase and can be removed by dry and wet deposition. oecd.org Hydrolysis is not considered a significant fate process for this compound. oecd.org
Modeling of Distribution in Air, Water, Soil, and Sediment (e.g., Fugacity Models)
Fugacity models are valuable tools for predicting the environmental distribution of chemicals. unipd.it A generic level III fugacity model was used to estimate the potential environmental distribution of this compound under different release scenarios. oecd.org The model predicts that the compound's final distribution is highly dependent on the initial compartment of release. oecd.org
If released into the air, this compound tends to partition into soil and water, with very little remaining in the air. oecd.org When released directly into water, the vast majority of the compound is predicted to stay within the water compartment. oecd.org A release to soil results in the compound being distributed between the soil and water compartments. oecd.org It is noted that due to the compound's pKa of 10.18, it will primarily exist in a protonated form in the environment, which could lead to underestimation of its presence in soil and sediment by the model. oecd.org
The table below summarizes the predicted environmental distribution from a level III fugacity model. oecd.org
| Compartment | Release: 100% to Air | Release: 100% to Water | Release: 100% to Soil |
|---|---|---|---|
| Air | 0.0% | 0.0% | 0.0% |
| Water | 41.6% | 99.6% | 36.3% |
| Soil | 58.2% | 0.0% | 63.5% |
| Sediment | 0.2% | 0.4% | 0.2% |
Assessment of Bioaccumulation Potential in Organisms
Bioaccumulation refers to the accumulation of a chemical in an organism from all sources, including water, food, and sediment. The potential for a substance to bioaccumulate is often assessed using the bioconcentration factor (BCF), which measures the uptake from water alone.
For this compound, experimental data indicates a low potential for bioaccumulation in aquatic organisms. oecd.org A study following OECD Guideline 305 using carp (B13450389) (Cyprinus carpio) exposed to concentrations of 0.3 and 3 mg/L for six weeks resulted in a BCF of less than 2.6. oecd.orgnih.gov This low BCF value, along with a log Kow of 0.6, suggests that this compound is not likely to significantly bioaccumulate. fishersci.se
Ecotoxicological Impact Assessments on Aquatic Organisms
Ecotoxicological studies are performed to determine the potential adverse effects of chemicals on ecosystems. For this compound, research has focused on its toxicity to representative aquatic organisms from different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers). oecd.org
Toxicity Studies on Algae Growth Inhibition
Algae are foundational to aquatic food webs, and substances that inhibit their growth can have cascading effects on the ecosystem. The toxicity of this compound to algae has been evaluated in studies using species like Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata). oecd.org
Acute toxicity tests, conducted according to OECD Guideline 201, determined the concentrations causing a 50% effect (EC50) on algal growth and biomass. oecd.org The 72-hour EC50 based on growth rate (ErC50) was 170 mg/L, while the EC50 based on biomass (EbC50) was 57 mg/L. oecd.org Chronic toxicity studies established a 72-hour No-Observed-Effect Concentration (NOEC) for growth inhibition at 7.7 mg/L. oecd.org
The table below presents the results of acute toxicity studies on algae.
| Endpoint | Duration | Value (mg/L) | Test Guideline |
|---|---|---|---|
| ErC50 (Growth Rate) | 72 hours | 170 | OECD 201 |
| EbC50 (Biomass) | 72 hours | 57 | OECD 201 |
| NOEC (Growth Rate) | 72 hours | 7.7 | OECD 201 |
Effects on Daphnids and Fish Species
Studies on the aquatic invertebrate Daphnia magna and the fish species Oryzias latipes (Japanese medaka) provide insight into the toxicity of this compound to higher trophic levels.
For Daphnia magna, an acute immobilization test (OECD Guideline 202) established a 48-hour EC50 of 210 mg/L. oecd.orgeuropa.eu A chronic study on reproduction over 21 days determined a NOEC of 49 mg/L. oecd.org
In fish, an acute toxicity test with Oryzias latipes (OECD Guideline 203) reported a 96-hour LC50 (lethal concentration for 50% of the population) of greater than 100 mg/L. oecd.orgfishersci.se This result was from a limit test, where only a single high concentration was examined. oecd.org Another study with rainbow trout (Oncorhynchus mykiss) also showed a 96-hour LC50 of >120 mg/L. lgcstandards.com
The table below summarizes the findings from toxicity tests on daphnids and fish.
| Organism | Species | Endpoint | Duration | Value (mg/L) | Test Guideline |
|---|---|---|---|---|---|
| Daphnid | Daphnia magna | EC50 (Immobilization) | 48 hours | 210 | OECD 202 |
| Daphnid | Daphnia magna | NOEC (Reproduction) | 21 days | 49 | OECD 202 |
| Fish | Oryzias latipes | LC50 | 96 hours | >100 | OECD 203 |
| Fish | Oncorhynchus mykiss | LC50 | 96 hours | >120 | - |
Applications and Advanced Materials Research Involving O Toluenesulfonamide
Role in Pharmaceutical and Medicinal Chemistry
The structural backbone of o-toluenesulfonamide (B73098) is a key feature that has been widely exploited in medicinal chemistry. It serves as a foundational molecule for the development of various therapeutic agents. datahorizzonresearch.comontosight.ai The sulfonamide group is a critical pharmacophore that imparts specific biological activities to the resulting drug molecules. frontiersin.orgscispace.com
This compound is a pivotal intermediate in the chemical synthesis of numerous pharmaceutical products. datahorizzonresearch.comacs.org Its most prominent role is in the production of sulfonamide antibiotics, a class of drugs essential for treating a variety of bacterial infections. datahorizzonresearch.comjinlichemical.com The global demand for effective antibiotics is a primary driver for the consistent use of this compound in the pharmaceutical industry. datahorizzonresearch.com
Beyond antibiotics, this compound is a precursor for other classes of therapeutic agents. acs.org For instance, derivatives of toluenesulfonamide are utilized in the synthesis of:
Diuretics: Certain sulfonamide-based drugs are used to manage hypertension and fluid retention. jinlichemical.comjinlichemical.com
Anticancer agents: The sulfonamide structure can be modified to create compounds with potential therapeutic applications in oncology. jinlichemical.comnih.gov
Antidiabetic drugs: Toluenesulfonamide derivatives have been used to synthesize dipeptidyl peptidase IV inhibitors for diabetes treatment. acs.org
Other specific drugs: It is a key precursor for the synthesis of pharmaceuticals such as Thiamphenicol and Chloramphenicol. acs.org
The synthesis process often involves the reaction of o-toluenesulfonyl chloride with ammonia (B1221849). prepchem.com The resulting this compound can then be used in subsequent steps to build more complex drug molecules. patsnap.com
The toluenesulfonamide scaffold is a fertile ground for the synthesis of derivatives with a wide spectrum of biological activities. frontiersin.orgontosight.ai Researchers have extensively modified the basic structure to explore and optimize its therapeutic potential. jinlichemical.com
Antimicrobial Properties: Sulfonamides, including derivatives of toluenesulfonamide, are well-known for their antimicrobial effects. ontosight.aiontosight.ai They function as competitive inhibitors of p-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria, thereby inhibiting their growth. scispace.com Studies have shown that p-toluenesulfonamide (B41071) derivatives possess potent antimicrobial properties against various bacterial and fungal strains. frontiersin.orgfrontiersin.org For instance, certain N-(heteroaryl-substituted)-p-toluenesulphonamides have demonstrated improved biological activities over standard drugs like Tetracycline and Fluconazole. researchgate.net Research comparing benzenesulfonamide (B165840) and p-toluenesulfonamide derivatives indicated that the latter possessed superior antimicrobial properties, highlighting the significance of the methyl group on the phenyl ring. frontiersin.orgfrontiersin.org
Anti-inflammatory Properties: Derivatives of N-ethyl-o,p-toluene sulfonamide have been explored for the development of anti-inflammatory drugs to treat conditions such as arthritis. jinlichemical.com Research into new benzenesulfonamide derivatives has also shown significant anti-inflammatory activity in vivo. frontiersin.org
Anticancer Properties: Aromatic sulfonamides and their derivatives have been reported to interfere with the growth of tumor cells and are investigated for their anticancer potential. nih.govontosight.ai The sulfonamide structure can be modified to produce compounds with potential therapeutic applications against various cancer cell lines, including liver and breast cancer. jinlichemical.comresearchgate.net p-Toluenesulfonamide itself is being developed as a potential anticancer drug for lung cancer. acs.org
Below is a table summarizing the investigated biological activities of some toluenesulfonamide derivatives based on available research findings.
| Derivative Class | Investigated Activity | Research Finding |
| p-Toluenesulfonamide Derivatives | Antimicrobial | Showed more potent activity than benzenesulfonamide analogs against various microorganisms. frontiersin.orgfrontiersin.org |
| N-(heteroaryl-substituted)-p-toluenesulphonamides | Antibacterial & Antifungal | Exhibited improved biological activities over reference drugs Tetracycline and Fluconazole. researchgate.net |
| N-ethyl-o,p-toluene sulfonamide Derivatives | Anti-inflammatory | Investigated for use in developing drugs for conditions like arthritis. jinlichemical.com |
| Cinnamic Acyl Sulfonamide Derivatives | Anticancer | Showed potent antitumor activity against melanoma cell lines. researchgate.net |
| Pyridine Sulfonamide Derivatives | Anticancer | Displayed significant antitumor activity against liver and breast cancer cells. researchgate.net |
This compound's versatility as a chemical intermediate significantly contributes to the discovery and development of new drugs. datahorizzonresearch.com Its stable structure allows for various chemical modifications, making it a valuable building block for creating complex and targeted drug molecules. datahorizzonresearch.compatsnap.com As the pharmaceutical industry moves towards more sophisticated treatments, the demand for adaptable intermediates like this compound is expected to grow. datahorizzonresearch.com
The compound plays a crucial role in constructing specific molecular architectures required for advanced drug formulations. datahorizzonresearch.com This is particularly important in the development of novel therapeutic agents where precise structural features are necessary for interaction with biological targets like enzymes or receptors. ontosight.ai
Furthermore, research has focused on using toluenesulfonamide derivatives to create new drug formulations. For example, p-toluenesulfonamide, a poorly water-soluble drug candidate for lung cancer, is being studied in binary mixtures with other compounds to design novel formulations that improve its dissolution and bioavailability. acs.org This research into solid-liquid equilibrium provides essential data for developing more effective drug delivery systems. acs.org
Derivatives with Investigated Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Anticancer Properties)
Agrochemical Research and Development
Similar to its role in pharmaceuticals, this compound is an important intermediate in the agrochemical sector. datahorizzonresearch.com
This compound and its derivatives are utilized in the manufacturing of various crop protection chemicals. datahorizzonresearch.compatsnap.com It serves as a precursor in the synthesis of certain pesticides and herbicides. datahorizzonresearch.comjustdial.com The chemical structure derived from this compound can be tailored to create active ingredients with specific herbicidal or pesticidal activity. jinlichemical.com As global agriculture strives to meet increasing food demands, the development of advanced agrochemicals, for which this compound is a key building block, continues to be an active area of research. datahorizzonresearch.com For example, it is a precursor for the herbicide Chlorsulfuron. acs.org
Polymer Science and Material Engineering Applications
Beyond life sciences, this compound has found applications in the field of materials science. It is used both as an additive and as a component in the synthesis of new polymers. jinlichemical.com A mixture of this compound and its para-isomer is used as a plasticizer for hot-melt adhesives and as a chemical intermediate for fluorescent pigments and plasticizer resins. ottokemi.comoecd.orgthermofisher.com
In polymer chemistry, the incorporation of the sulfonamide group from this compound into polymer chains can impart desirable properties. jinlichemical.com These properties include:
Increased solubility in polar solvents
Improved thermal stability
Better adhesion
Enhanced resistance to oxidation and UV degradation
These characteristics make sulfonamide-containing polymers useful in applications requiring durable materials, such as specialized coatings, adhesives, and elastomers. jinlichemical.com
Utilization as a Plasticizer for Adhesives and Resins
This compound, often in combination with its para-isomer (p-toluenesulfonamide), serves as a reactive plasticizer. nih.govpenpet.com This mixture is particularly valuable in hot-melt adhesives and thermosetting resins, such as melamine (B1676169), urea, and phenolic resins. nih.govpenpet.com The addition of toluenesulfonamide improves the flow properties of these resins and enhances the flexibility of coatings derived from materials like casein, shellac, and soy protein. nih.govnih.gov As a reactive plasticizer, it chemically integrates with the polymer structure, ensuring a more durable and sustained effect. penpet.com
The utility of this compound as a plasticizer extends to its ability to modify the physical properties of various polymers, making them more pliable and easier to process. This characteristic is essential in the manufacturing of a range of products, from industrial adhesives to specialized coatings. ottokemi.comottokemi.com
Table 1: Applications of this compound as a Plasticizer
| Application Area | Resin/Adhesive Type | Benefit of this compound |
| Hot-Melt Adhesives | Various polymer bases | Improves flow properties |
| Thermosetting Resins | Melamine, Urea, Phenolic | Enhances flexibility and flow |
| Coatings | Casein, Shellac, Soy Protein | Imparts flexibility |
| General Plastics | Various | Increases pliability |
Role as a Curing Agent in Polymer Systems
In addition to its function as a plasticizer, this compound also acts as a curing agent and catalyst in the production of high-performance plastics. alibaba.com Its role in polymer systems involves facilitating the cross-linking of polymer chains, a critical step in the formation of durable, thermosetting materials. alibaba.com This process enhances the structural integrity and performance of the final plastic product.
Research has also explored the use of sulfonamides, including p-toluenesulfonamide, as accelerators in epoxy resin systems to increase the cure rate. google.com While aniline (B41778) and toluenesulfonamide react with formaldehyde (B43269) to create thermoplastic resins, they are often used as plasticizers for other resins like melamine and urea-formaldehyde. free.fr The plasticizer can be produced separately or in-situ during the primary resin's preparation. free.fr
Application as an Intermediate for Fluorescent Pigments
This compound is a key chemical intermediate in the synthesis of fluorescent pigments. nih.govoecd.org In this capacity, it serves as a foundational molecule that undergoes further chemical reactions to produce the complex structures responsible for fluorescence. The mixture of ortho- and para-toluenesulfonamide is often used as a carrier in these pigments. nih.govnih.gov The use of this compound in this context highlights its importance in the production of vibrant, high-performance colorants used in a variety of applications, including paints, plastics, and inks. penpet.com
Table 2: this compound as a Chemical Intermediate
| End Product | Role of this compound | Industry |
| Fluorescent Pigments | Intermediate/Carrier | Dyes, Coatings, Plastics |
| Saccharin (B28170) | Intermediate (Historically) | Food Additives |
| Plasticizer Resins | Intermediate | Plastics, Adhesives |
Impurity Research and Quality Control in Industrial Products
The presence of this compound as an impurity is a significant concern in the manufacturing of certain products, necessitating rigorous analytical monitoring.
This compound as a Major Impurity in Saccharin Production
Historically, this compound was a primary intermediate in the Remsen-Fahlberg process for producing the artificial sweetener saccharin. oecd.orginchem.org As a result, it is considered a major impurity in saccharin produced by this method. nih.govinchem.org Although modern manufacturing processes for saccharin may not use this compound as a direct intermediate, its presence is still monitored to ensure the purity of the final product. oecd.org
Analytical methods, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), have been developed to detect and quantify the levels of this compound in saccharin and saccharin-containing substances. nih.gov For quality control purposes, pharmaceutical secondary standards of this compound are available as certified reference materials. fishersci.comsigmaaldrich.comscientificlabs.ie
Analytical Control in Pharmaceutical Drug Substances (e.g., Gliclazide (B1671584) Impurity Profiling)
In the pharmaceutical industry, controlling impurities is paramount to ensure the safety and efficacy of drug substances. This compound has been identified as a potential impurity in the antidiabetic drug Gliclazide. researchgate.netresearchgate.net P-toluenesulfonamide is a known impurity introduced during the synthesis of Gliclazide, and analytical methods are established to monitor its levels. hanspub.orgveeprho.com
A highly sensitive HPLC method has been developed to determine the presence of this compound (OTSA), along with other impurities like p-toluenesulfonamide (PTSA), in Gliclazide drug substances. researchgate.netmatjournals.co.in This method is validated according to the International Council for Harmonisation (ICH) guidelines and is crucial for the quality control of Gliclazide. researchgate.netmatjournals.co.in The limit of detection and limit of quantitation for these impurities are established to be well below the target concentration, ensuring the purity of the active pharmaceutical ingredient. researchgate.net
Table 3: Analytical Methods for this compound Impurity
| Product | Impurity | Analytical Method |
| Saccharin | This compound | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
| Gliclazide | This compound, P-Toluenesulfonamide | High-Performance Liquid Chromatography (HPLC) |
Future Research Directions and Emerging Trends for O Toluenesulfonamide
Development of Novel O-Toluenesulfonamide (B73098) Derivatives for Targeted Applications
The inherent reactivity of the this compound molecule provides a fertile ground for the development of novel derivatives with tailored functionalities. ontosight.ai Future research will increasingly focus on the rational design and synthesis of these derivatives for highly specific applications.
In the pharmaceutical industry, the sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. mdpi.comresearchgate.net The development of new this compound-based scaffolds is anticipated to yield next-generation drugs with enhanced efficacy and selectivity. datahorizzonresearch.com For instance, research is ongoing to create derivatives that can act as potent enzyme inhibitors or target specific receptors implicated in various diseases. ontosight.ai
Beyond pharmaceuticals, the agrochemical sector presents significant opportunities for innovation. datahorizzonresearch.com this compound serves as a precursor for certain herbicides and pesticides. patsnap.com Future research will likely concentrate on developing derivatives that are more potent against target pests while exhibiting lower environmental toxicity and greater biodegradability.
The realm of materials science also stands to benefit from novel this compound derivatives. These compounds can be incorporated into polymers to enhance properties such as thermal stability, flame retardancy, and flexibility. penpet.com As the demand for high-performance materials grows in sectors like electronics and automotive, the development of specialized this compound-based plasticizers and additives will be a key area of investigation. datahorizzonresearch.com
Advancement of Sustainable and Green Synthesis Methodologies
The chemical industry is undergoing a paradigm shift towards more environmentally friendly and sustainable manufacturing processes. marketresearchintellect.com The synthesis of this compound is no exception, with a growing emphasis on "green chemistry" principles.
Traditionally, the synthesis of sulfonamides can involve harsh reagents and generate significant waste. google.com Future research will prioritize the development of cleaner and more efficient synthetic routes. This includes the exploration of:
Catalytic Processes: The use of novel catalysts, including biocatalysts and metal-organic frameworks, can lead to higher yields, reduced energy consumption, and minimized byproduct formation. thieme-connect.com Research into copper-catalyzed reactions, for example, has shown promise in making sulfonamide synthesis more efficient. thieme-connect.com
Alternative Solvents: Moving away from volatile organic compounds (VOCs) towards greener solvents like water, ionic liquids, or deep eutectic solvents is a key trend. thieme-connect.com
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, better process control, and higher efficiency. beilstein-journals.org The application of microreactor technology is a promising avenue for the sustainable production of this compound and its derivatives. beilstein-journals.org
Bio-based Feedstocks: Investigating the potential of using renewable, bio-based raw materials instead of petroleum-based feedstocks for the synthesis of this compound is a long-term goal for enhancing the sustainability of its production. datahorizzonresearch.com
Innovation in Environmental Remediation Strategies for Sulfonamide Contaminants
The widespread use of sulfonamide-based products, particularly pharmaceuticals, has led to their emergence as environmental contaminants in water and soil. mdpi.comcambridge.org Developing effective strategies to remediate these pollutants is a critical area of future research.
Current research is exploring various methods for the removal of sulfonamides from the environment, including:
Advanced Oxidation Processes (AOPs): Techniques like ozonation and photocatalysis are being investigated for their ability to degrade sulfonamide compounds into less harmful substances. mdpi.com
Bioremediation: Utilizing microorganisms that can metabolize and degrade sulfonamides offers a potentially cost-effective and environmentally friendly remediation approach. mdpi.comresearchgate.net Studies have identified bacterial strains, such as Bacillus cereus, that show promise in degrading sulfonamides like sulfamethazine. mdpi.com
Adsorption: The use of various adsorbent materials, such as activated carbon, zeolites, and biochar-based nanomaterials, to capture sulfonamide contaminants from water is an active area of research. cambridge.orgnih.gov
Future efforts will focus on optimizing these technologies, exploring novel materials and microbial strains, and developing integrated systems for the efficient and large-scale remediation of sulfonamide pollution. mdpi.com
Further Elucidation of Complex Mechanistic Pathways in Chemical Transformations
A deeper understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing processes and designing new chemical transformations. patsnap.com While the general reactivity of the sulfonamide group is known, the intricate details of many reactions remain to be fully elucidated. patsnap.comacs.org
Future research will employ advanced analytical techniques and kinetic studies to unravel the mechanistic pathways of key reactions. For example, investigating the oxidation of various substrates by N-chloro-p-toluenesulfonamide (Chloramine-T) can provide valuable insights into the role of the sulfonamide moiety in these transformations. acs.org Understanding these mechanisms at a molecular level will enable chemists to fine-tune reaction conditions to improve yields, selectivity, and efficiency. patsnap.com
Integration of Advanced Computational and Experimental Approaches in Chemical Research
The synergy between computational modeling and experimental work is revolutionizing chemical research. researchgate.net This integrated approach is particularly valuable in the study of complex molecules like this compound.
Computational methods, such as Density Functional Theory (DFT), can be used to:
Predict the geometric and electronic structures of this compound and its derivatives. researchgate.net
Model reaction pathways and transition states, providing insights into reaction mechanisms. acs.org
Screen virtual libraries of compounds to identify promising candidates for specific applications, such as drug discovery. researchgate.netmdpi.com
These computational predictions can then guide and rationalize experimental investigations, leading to a more efficient and targeted research process. researchgate.netmdpi.com For instance, molecular docking studies can predict the binding affinity of this compound derivatives to biological targets, helping to prioritize compounds for synthesis and biological testing. researchgate.net The combination of high-throughput screening with computational modeling is a powerful strategy for accelerating the discovery of new materials and pharmaceuticals based on the this compound scaffold. researchgate.net
Q & A
Q. How is the molecular structure of o-Toluenesulfonamide determined experimentally?
The molecular structure is resolved using single-crystal X-ray diffraction . Key parameters include crystal system (tetragonal I41/a space group), unit cell dimensions (a = 18.670 Å, c = 9.057 Å), and refinement statistics (R factor = 0.039, wR = 0.101). Hydrogen bonding interactions between sulfonamide groups (N–H⋯O) are analyzed to construct the 3D framework .
Q. What methods are used to purify this compound for crystallographic studies?
Single crystals are grown via slow evaporation of an ethanol solution at room temperature. Purity is confirmed using infrared (IR) spectroscopy to validate functional groups and monitor solvent removal. Commercial samples are pre-screened for impurities via chromatographic methods .
Q. How can researchers characterize the hydrogen bonding network in this compound?
Hydrogen bonds are identified through X-ray crystallography by measuring donor-acceptor distances (e.g., N1–H11⋯O1 = 2.92 Å) and angles (C–C–S–N torsion angle = -65.8°). Refinement software (e.g., SHELXL97) models hydrogen atoms using mixed independent/constrained methods, with isotropic displacement parameters set to 1.2×Ueq of parent atoms .
Advanced Research Questions
Q. How do discrepancies between powder diffraction and single-crystal data for this compound arise, and how are they resolved?
Initial powder diffraction (2002) may lack resolution to distinguish anisotropic displacement parameters. Single-crystal studies (e.g., 1403 reflections, θ range = 4.7–66.8°) provide higher precision, revealing deviations in bond lengths (average C–C = 0.003 Å) and confirming space group symmetry. Cross-validation via Rint (0.059) and data/parameter ratio (13.0) ensures reliability .
Q. What methodologies are employed to analyze substituent effects on this compound’s crystal packing?
Comparative crystallography with analogs (e.g., benzene sulfonamide, 2-chlorobenzene sulfonamide) highlights substituent-dependent torsion angles and hydrogen bonding motifs. For example, this compound’s C–C–S–N angle (-65.8°) differs from 2CBSA (64.0°) due to steric and electronic effects. Lattice energy calculations using software like Mercury can quantify packing efficiency .
Q. How are trace impurities (e.g., p-Toluenesulfonamide) detected in this compound samples?
Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) separates isomers. Resolution ≥1.5 between o- and p-Toluenesulfonamide peaks is required. Internal standards (e.g., caffeine) and spiked reference solutions (10 ppm limit) validate sensitivity. Pharmacopeial protocols (NF monographs) detail mobile phase composition and gradient elution .
Q. What challenges arise in refining hydrogen atom positions in this compound’s crystal structure?
NH2 hydrogens are located via difference Fourier maps and refined with geometric restraints (N–H = 0.86 Å). Aromatic and methyl hydrogens use riding models (C–H = 0.93–0.96 Å). Displacement parameters are constrained to avoid overfitting, with extinction correction (coefficient = 0.00227) applied to mitigate intensity decay .
Q. How does the I41/a space group influence this compound’s material properties?
The tetragonal symmetry permits helical hydrogen-bonded chains along the c-axis, enhancing thermal stability. Comparative studies with monoclinic analogs (e.g., Pc space group) reveal differences in density (Dx = 1.441 Mg/m³) and melting points, linked to packing efficiency and intermolecular interactions .
Methodological Notes
- Data Contradictions : Always cross-validate structural data using multiple techniques (e.g., IR, XRD, HPLC) and compare with literature values for bond lengths/angles .
- Advanced Refinement : Use restraints for disordered regions and validate models with residual density maps (Δρmax = 0.28 eÅ⁻³) .
- Chromatography : Optimize column temperature and flow rate to improve isomer separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
